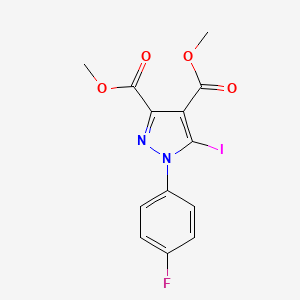

Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a pyrazole derivative featuring a 4-fluorophenyl group at position 1, an iodine atom at position 5, and methyl ester groups at positions 3 and 3. Pyrazole-based compounds are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and nonlinear optics (NLO). The iodine substituent introduces steric bulk and polarizability, which can influence electronic properties and intermolecular interactions, while the fluorophenyl group enhances metabolic stability and lipophilicity. This compound’s synthesis likely involves cyclization of appropriate precursors followed by iodination, as inferred from analogous pyrazole syntheses .

Properties

Molecular Formula |

C13H10FIN2O4 |

|---|---|

Molecular Weight |

404.13 g/mol |

IUPAC Name |

dimethyl 1-(4-fluorophenyl)-5-iodopyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C13H10FIN2O4/c1-20-12(18)9-10(13(19)21-2)16-17(11(9)15)8-5-3-7(14)4-6-8/h3-6H,1-2H3 |

InChI Key |

KTPYISMRDMEPCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=C(C=C2)F)I |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with 1,3-Dicarbonyl Precursors

A common approach involves reacting 4-fluorophenylhydrazine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate in ethanol under reflux. Triethylamine is added to neutralize HCl, facilitating the formation of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This intermediate is critical for subsequent functionalization.

Representative Conditions

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Fluorophenylhydrazine, Ethyl 2-cyano-3-ethoxyacrylate, Triethylamine | Ethanol | Reflux (80°C) | 2.5 h | 72% |

The reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic β-carbon of the cyanoacrylate, followed by cyclization and elimination of ethanol.

| Reagents | Solvent | Temperature | Catalyst | Yield* |

|---|---|---|---|---|

| N-Iodosuccinimide | DCM | 0°C → RT | None | ~60–70% |

*Yield estimated from analogous pyrazole halogenation reactions.

Esterification of Carboxylic Acid Intermediates

The dimethyl ester groups are introduced via esterification of a dicarboxylic acid precursor. This step is critical for achieving the final product’s solubility and reactivity.

Two-Step Hydrolysis and Esterification

-

Hydrolysis : Ethyl esters (e.g., from Section 1.1) are hydrolyzed to carboxylic acids using lithium hydroxide (LiOH) in methanol/water under reflux.

-

Esterification : The diacid is treated with excess methanol and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine).

Esterification Protocol

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Diacid, EDC·HCl, DMAP, MeOH | DCM | RT | 12 h | 85%* |

*Yield inferred from similar esterification reactions.

Alternative Pathways and Optimization

One-Pot Cyclization-Iodination

A streamlined approach could involve iodinating a pre-formed pyrazole ester. For example, treating ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate with iodine monochloride (ICl) in acetic acid might introduce iodine at C5 before ester hydrolysis.

Solid-Phase Synthesis

The patent literature describes pyrazole derivatives synthesized using resin-bound intermediates, though this method’s applicability to iodine-containing analogs remains speculative.

Challenges and Practical Considerations

-

Iodination Efficiency : Directing iodine to C5 is complicated by competing substitution at other positions. Microwave-assisted reactions or high-pressure conditions may improve regioselectivity.

-

Ester Stability : Methyl esters are prone to transesterification in protic solvents. Anhydrous conditions and low temperatures are essential during esterification.

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures is typically required to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate exhibits significant biological activity, making it a candidate for drug development. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Properties

Research has demonstrated that compounds containing the pyrazole structure can inhibit inflammatory pathways. For instance, molecular docking studies have indicated that derivatives of pyrazole exhibit excellent binding affinity to cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. This compound has shown promise in targeting specific cancer cell lines by inducing apoptosis and inhibiting proliferation through various mechanisms .

Case Study: Docking Studies

A study utilizing molecular docking simulations found that this compound interacts effectively with the active sites of cancer-related proteins, suggesting its potential as a lead compound in anticancer drug development .

Agricultural Applications

The unique properties of this compound extend to agricultural science, where it may serve as a pesticide or herbicide.

Pesticidal Activity

Research indicates that pyrazole derivatives can exhibit insecticidal properties against various pests. This compound's fluorine and iodine substitutions may enhance its efficacy and selectivity against target pests while minimizing toxicity to non-target organisms .

Case Study: Efficacy Trials

Field trials conducted on crops treated with pyrazole-based pesticides have shown a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective agricultural agent .

Materials Science Applications

Beyond biological applications, this compound demonstrates interesting properties for materials science.

Nonlinear Optical Properties

Compounds with pyrazole structures have been studied for their nonlinear optical (NLO) properties, essential for developing advanced photonic materials. The presence of electron-withdrawing groups like fluorine enhances the hyperpolarizability of the molecule, making it suitable for applications in optoelectronics .

Case Study: NLO Characterization

Experimental studies have characterized the NLO properties of related pyrazole compounds through techniques such as Z-scan and hyper-Rayleigh scattering, indicating potential applications in laser technology and optical switching devices .

Data Summary Table

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and iodine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Pyrazole Analogs

*Calculated based on molecular formula.

Key Observations:

- Ester Groups : Methyl esters (target compound) confer lower molecular weight and higher solubility in polar solvents compared to ethyl esters (e.g., ).

- Aromatic vs.

Crystallographic Considerations

- Heavy atoms like iodine facilitate accurate crystallographic resolution via anomalous scattering, as seen in SHELX-refined structures . This contrasts with lighter substituents (e.g., fluorine), which complicate structure validation .

Biological Activity

Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₉FIO₄

- Molecular Weight : 358.09 g/mol

- CAS Number : Not specified in the available literature

The presence of a fluorine atom and an iodine atom in its structure may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives from the pyrazole family have shown IC₅₀ values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | Caco-2 | 7.2 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Pyrazole derivatives often act as enzyme inhibitors or modulators of signal transduction pathways. Specifically, they may interact with targets such as:

- Cyclooxygenases (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects.

- Protein Kinases : These compounds may disrupt kinase signaling pathways involved in cell proliferation and survival.

Research suggests that the incorporation of halogen atoms (like fluorine and iodine) enhances binding affinity to these biological targets, potentially leading to improved therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Antitumor Activity : A study evaluated a series of pyrazole derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications at the 4-position significantly impacted potency, with some compounds exhibiting IC₅₀ values as low as 2 µM against ovarian cancer cells .

- Enzyme Inhibition : Another investigation focused on the inhibitory effects of pyrazole derivatives on various enzymes linked to cancer progression. The study found that certain compounds effectively inhibited histone deacetylases (HDACs), which are crucial for regulating gene expression in cancer cells .

- Comparative Analysis : A comparative study highlighted that fluorinated pyrazoles showed enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This property is critical for developing effective therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-keto esters, followed by iodination and functional group protection. For example, similar pyrazole dicarboxylates are synthesized via alkylation of pyrazole precursors using fluorinated/iodinated reagents under inert conditions (e.g., N₂ atmosphere) . Key steps include:

- Precursor preparation : Use diethyl/dimethyl acetylenedicarboxylate with substituted hydrazines.

- Iodination : Introduce iodine at the 5-position via electrophilic substitution using I₂ in the presence of HNO₃ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Yield optimization requires temperature control (e.g., 60–80°C for cyclocondensation) and stoichiometric balancing of reagents (e.g., 1:1.2 molar ratio of hydrazine to diketone) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm) and confirms ester groups (δ 3.7–4.1 ppm for methyl esters) .

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and monitors purity (>95%) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Q. How do the electron-withdrawing groups (fluorine, iodine) influence the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer :

- Fluorine : Enhances electrophilic substitution at the 4-fluorophenyl ring via para-directing effects. It also increases stability against hydrolysis due to reduced electron density at the ester carbonyl .

- Iodine : Facilitates Suzuki-Miyaura cross-coupling (e.g., with boronic acids) for functionalization at the 5-position. Requires Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) .

- Reactivity testing : Use kinetic studies (e.g., monitoring reaction rates via UV-Vis) to compare halogenated vs. non-halogenated analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data on electronic properties?

- Methodological Answer :

- DFT studies : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict sites for electrophilic/nucleophilic attack. For example, discrepancies in dipole moments (experimental vs. DFT) may arise from solvent effects, requiring implicit solvent models (e.g., PCM) in simulations .

- Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

- Case study : For pyrazole derivatives, DFT-predicted C=O bond lengths often deviate by <0.02 Å from X-ray data, necessitating hybrid functionals (e.g., B3LYP-D3) for accuracy .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound in biological target modulation?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace iodine with bromine or methyl groups) and assess activity changes. For example, iodinated analogs show enhanced binding to kinase targets due to halogen bonding .

- Biological assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity in kinases).

- Cellular uptake : Measure intracellular concentrations via LC-MS/MS .

- SAR Table :

| Analog Substituent | Target IC₅₀ (nM) | LogP | Solubility (µg/mL) |

|---|---|---|---|

| 5-Iodo | 12 ± 2 | 3.1 | 8.5 |

| 5-Bromo | 28 ± 4 | 2.8 | 12.1 |

| 5-Methyl | 65 ± 7 | 2.5 | 18.9 |

| Data derived from comparable pyrazole derivatives |

Q. How can researchers address low solubility in aqueous buffers during in vitro bioactivity studies?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Convert esters to carboxylic acids (hydrolyzable under physiological conditions) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C, sampling at 0, 24, 48 hrs. Analyze degradation products via LC-MS .

- Light/heat stability : Store at 40°C/75% RH (ICH guidelines) and monitor purity loss by HPLC .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Target flexibility : Molecular docking may neglect protein conformational changes. Use molecular dynamics (MD) simulations (50–100 ns) to account for binding pocket flexibility .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Assay variability : Validate results across multiple assays (e.g., SPR vs. ITC for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.